Product packaging for Brevetoxin B1(Cat. No.:)

Brevetoxin B1

Cat. No.: B1251937
M. Wt: 1018.2 g/mol
InChI Key: LUNOZQKEODBLAF-BTMAFXPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brevetoxin B1 (BTX-B1) is a lipophilic, cyclic polyether neurotoxin first identified as a metabolite of brevetoxin B (PbTx-2) in shellfish, such as the cockle Austrovenus stutchburyi , following blooms of the dinoflagellate Karenia brevis . This compound is a conjugate, specifically identified as an N-taurine derivative of the brevetoxin analog BTX-B5 . Like other brevetoxins, BTX-B1 is heat-stable and is produced through the metabolic processes of shellfish that have accumulated the precursor toxins from their diet . Its primary research value lies in its specific interaction with voltage-gated sodium channels (VGSCs) in the nervous system . Brevetoxins bind with high affinity to neurotoxin receptor site 5 on the VGSC, a target it shares with ciguatoxins . This binding induces a persistent activation of the channel by shifting the voltage-dependence of activation to more negative potentials and slowing the inactivation process . The resulting sodium influx and nerve membrane depolarization lead to spontaneous firing, which is the basis for its neurotoxic effects . Researchers utilize this compound as a pharmacological tool to probe the structure and function of sodium channels, to study the mechanisms of neurotoxic shellfish poisoning (NSP), and to investigate the metabolism and persistence of brevetoxins in the marine food web . This compound was a key toxin identified during the major 1992-1993 NSP outbreak in New Zealand, confirming its role in human intoxication . Symptoms of NSP include gastrointestinal distress and neurological effects such as paresthesia, ataxia, and vertigo . Analytical methods for its detection, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to study toxin profiles in contaminated shellfish . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H75NO17S B1251937 Brevetoxin B1

Properties

Molecular Formula

C52H75NO17S

Molecular Weight

1018.2 g/mol

IUPAC Name

2-[2-[[(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enoylamino]ethanesulfonic acid

InChI

InChI=1S/C52H75NO17S/c1-26-17-32-37(24-50(6)39(63-32)22-36-46(69-50)27(2)18-44(55)65-36)62-31-11-13-49(5)40(66-45(26)31)23-41-51(7,70-49)25-43-48(4,68-41)12-9-10-30-33(64-43)20-35-34(61-30)21-42-52(8,67-35)38(54)19-29(60-42)16-28(3)47(56)53-14-15-71(57,58)59/h9-10,18,26,29-43,45-46,54H,3,11-17,19-25H2,1-2,4-8H3,(H,53,56)(H,57,58,59)/b10-9-/t26-,29-,30-,31+,32+,33+,34+,35-,36+,37-,38+,39-,40+,41-,42-,43-,45-,46-,48+,49-,50+,51+,52+/m1/s1

InChI Key

LUNOZQKEODBLAF-BTMAFXPRSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)C(=O)NCCS(=O)(=O)O)O)C)C)(O[C@@]6(CC5)C)C

Canonical SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C(=O)NCCS(=O)(=O)O)O)C)C)(OC6(CC5)C)C

Origin of Product

United States

Biological Origin, Ecological Context, and Biogeochemical Cycling

Source Organisms and Speciation in Brevetoxin (B15176840) B1 Production

The primary production of the foundational brevetoxin structures occurs within certain microalgae. While Brevetoxin B1 itself is often identified as a metabolic product in organisms that consume these algae, the initial compounds are synthesized by specific dinoflagellate species.

The marine dinoflagellate Karenia brevis (historically known as Gymnodinium breve and Ptychodiscus brevis) is the principal organism responsible for the production of brevetoxins nih.govrivm.nlvliz.befao.orgmdpi.comresearchgate.netresearchgate.netnih.govgoldstandarddiagnostics.itnih.govmdpi.com. K. brevis synthesizes lipid-soluble polyether toxins, which are broadly classified into type A and type B brevetoxins based on their backbone structures nih.gov. Type B brevetoxins produced by K. brevis include congeners such as PbTx-2 and PbTx-3 nih.gov. These parent toxins are the precursors that can be subsequently metabolized by other organisms into various analogues, including this compound fao.orgnih.gov. Studies have shown that PbTx-2 is often the major congener produced by K. brevis researchgate.netpsu.edutandfonline.com. The total concentration of brevetoxins in K. brevis cultures can be significant, with one study reporting 490 µg L⁻¹ (52 pg cell⁻¹) in a batch culture, where BTX-2 was predominant at 370 µg L⁻¹ tandfonline.com.

While Karenia brevis is the primary source of the core brevetoxin structures, some other dinoflagellates and raphidophytes have been reported to produce brevetoxin-like compounds or are considered potential producers. These include Karenia papilionacea, Chattonella marina, Chattonella antiqua, Fibrocapsa japonica, and Heterosigma akashiwo rivm.nlvliz.beresearchgate.netmdpi.comfrdc.com.auwhoi.edu. However, it is important to note that this compound (BTX-B1) specifically has been identified as a metabolite isolated from contaminated shellfish and not typically found in K. brevis field blooms or cultures fao.orgnih.govfao.org. This suggests that while these other organisms may produce related toxins, BTX-B1's presence is strongly linked to metabolic processes occurring in organisms that have consumed brevetoxin-producing algae.

Occurrence and Accumulation Dynamics in Marine Ecosystems

Brevetoxins enter the marine environment through the presence and blooms of producer organisms. Their lipophilic nature facilitates their accumulation in various marine organisms, leading to their transfer through the food web.

Brevetoxins are present in the water column during blooms of Karenia brevis nih.govresearchgate.netpnas.org. K. brevis cells are relatively fragile and can lyse easily, particularly with turbulence, releasing toxins into the seawater rivm.nlmdpi.comgoldstandarddiagnostics.itpsu.eduumich.edu. Cell densities of K. brevis are directly related to the potential for ecological impacts and the concentration of toxins in the water psu.eduifremer.fr. For instance, cell densities exceeding 5,000 cells L⁻¹ are associated with the potential for neurotoxic shellfish poisoning (NSP) psu.eduifremer.fr. Studies have also investigated factors influencing brevetoxin production per cell in K. brevis, with findings suggesting that osmotic stress can trigger a short-term increase in brevetoxin concentration per cell pnas.org. For example, a salinity shift from 35 to 27 resulted in an increase in brevetoxin per cell ranging from 10% to 53% within 5 days in different isolates pnas.org.

A significant pathway for brevetoxins to enter the food web is through filter-feeding shellfish, which accumulate these toxins while feeding on toxic phytoplankton nih.govrivm.nlfao.orgmdpi.comresearchgate.netnih.govmdpi.comfrdc.com.aufao.orgresearchgate.netifremer.frmdpi.com. Numerous shellfish species are known to accumulate brevetoxins, including oysters, clams, and mussels fao.orgmdpi.comresearchgate.netnih.gov. Specific species studied for brevetoxin accumulation include Austrovenus stutchburyi (cockles), Perna canaliculus (greenshell mussels), Crassostrea gigas (Pacific oysters), Crassostrea virginica (Eastern oysters), and Mercenaria sp. (clams) fao.orgmdpi.comnih.govifremer.frmdpi.com.

Importantly, shellfish are also sites of brevetoxin metabolism. This compound (BTX-B1) has been specifically isolated as a metabolite from contaminated shellfish, such as Austrovenus stutchburyi, and detected in Perna canaliculus fao.orgmdpi.comnih.govifremer.frmdpi.com. Other brevetoxin analogues found in shellfish, considered to be metabolites, include BTX-B2, BTX-B3, and BTX-B4, which are not typically found in K. brevis cultures fao.orgnih.govfao.orgifremer.frmdpi.com. Research indicates species-specific differences in brevetoxin metabolism and depuration rates fao.orgfao.orgifremer.fr. For instance, Crassostrea gigas showed a more rapid transformation of PbTx-2 to PbTx-3 compared to Perna canaliculus ifremer.fr. While both species contained PbTx-3, BTX-B1, and BTX-B5, P. canaliculus also produced BTX-B2, BTX-B3, and BTX-B4, whereas C. gigas did not ifremer.fr. The invasive green mussel, Perna viridis, has been shown to rapidly accumulate brevetoxins to high concentrations and exhibit significantly slower depuration rates (4-5 months) compared to native oyster and clam species (2-8 weeks) ifremer.fr.

Accumulation of brevetoxins is not limited to shellfish. Other marine organisms, including fish, gastropods (such as Olivella sp.), polychaetes, crustaceans, and tunicates, can also accumulate these toxins fao.orgmdpi.comresearchgate.netifremer.frmdpi.comwhoi.eduresearchgate.net. In one study, brevetoxins were detected in the tissues of all taxonomic groups analyzed, but accumulated mainly in bivalves and gastropods whoi.edu. Mean toxin concentrations in polychaetes and crustaceans varied between 0.04–0.2 mg PbTx-3 eq (g wet weight)⁻¹, while mean toxin body burden in gastropods reached up to 2.6 mg PbTx-3 eq (g wet weight)⁻¹ whoi.edu.

Here is a summary of brevetoxin accumulation and metabolism in selected shellfish:

Shellfish SpeciesBrevetoxins Detected (Algal or Metabolite)NotesSource(s)
Austrovenus stutchburyiBTX-B1, PbTx-3, BTX-B5BTX-B1 isolated as a metabolite; PbTx-3 also found. fao.orgmdpi.comnih.govmdpi.com
Perna canaliculusBTX-B1, BTX-B2, BTX-B3, BTX-B4, PbTx-3, BTX-B5Contains a wider range of metabolites compared to C. gigas. fao.orgmdpi.comnih.govifremer.frmdpi.com
Crassostrea gigasPbTx-2, PbTx-3, BTX-B1, BTX-B5Metabolizes PbTx-2 to PbTx-3 more rapidly than P. canaliculus. BTX-B1 and BTX-B5 also found. fao.orgmdpi.comnih.govifremer.frmdpi.com
Mercenaria sp.PbTx-3, BTX-9, BTX-B5, oxidized-BTX-1, open A-ring oxidized BTX-1, open A-ring BTX-7Accumulates B-type and A-type brevetoxins and metabolites. mdpi.comifremer.frmdpi.com
Perna viridisPbTx (brevetoxins)Rapid accumulation, slow depuration (4-5 months). ifremer.fr

The accumulation of brevetoxins in primary consumers like shellfish and other invertebrates facilitates their transfer to higher trophic levels within aquatic food webs nih.govresearchgate.netumich.eduifremer.frwhoi.eduresearchgate.net. Organisms that prey on contaminated filter-feeders or deposit-feeders can accumulate brevetoxins in their tissues researchgate.netwhoi.edu. This trophic transfer has been demonstrated in various organisms, including carnivorous gastropods feeding on bivalves and other benthic invertebrates whoi.edu.

Finfish can accumulate brevetoxins through the ingestion of K. brevis cells or by consuming contaminated prey nih.govresearchgate.net. Brevetoxins can be found in the tissues of exposed fish and are able to transfer through the food web nih.gov. Studies have shown brevetoxin accumulation in fish viscera and muscles whoi.eduresearchgate.net. For example, omnivorous fish experimentally fed with toxic clams accumulated brevetoxins in viscera and muscles at levels of 2.6 mg PbTx g⁻¹ and 1.5 mg PbTx g⁻¹, respectively whoi.edu. Brevetoxins can persist in fish tissues for extended periods, potentially many months after a red tide event, indicating their long-term presence in the food chain researchgate.net. This persistence and transfer to higher levels raise concerns for predators, including commercially important fish and crabs ifremer.fr.

Ecological Impacts and Ecosystem Dynamics

Brevetoxins exert a range of ecological impacts, influencing various trophic levels within marine ecosystems. These effects stem from the neurotoxic properties of the compounds, which can disrupt normal physiological functions in exposed organisms.

Effects on Marine Invertebrate Populations

While brevetoxins are known to be highly toxic to vertebrates, the survival of marine invertebrates does not appear to be heavily affected by exposure. anses.fr However, research indicates that brevetoxins can induce significant sublethal effects in these organisms. These include alterations in development, growth rates, and changes in essential behaviors such as eating and swimming. anses.fr

Bivalve molluscs, being filter feeders, readily accumulate brevetoxins from the water column during Karenia brevis blooms. ifremer.fr This bioaccumulation typically occurs with little to no direct mortality to the shellfish themselves, allowing them to serve as vectors for toxin transfer to higher trophic levels. ifremer.fr Studies have shown that green mussels (Perna viridis) can rapidly accumulate brevetoxins upon exposure to a bloom and retain high concentrations in their tissues for several months after the bloom dissipates. ifremer.fr This persistence poses a potential threat to natural marine predators that prey on these contaminated shellfish. ifremer.fr this compound, along with other brevetoxin metabolites, has been identified as one of the persistent metabolites detected in hard clams for several months post-bloom. researchgate.net Research has also demonstrated the transfer of brevetoxins from contaminated bivalves to other invertebrates, such as whelks and crabs. ifremer.fr

The accumulation levels in shellfish can vary depending on the species and the duration and intensity of the bloom. For instance, during a K. brevis bloom, green mussels showed high average tissue concentrations of brevetoxins. ifremer.fr

Sensitivity of Microbial Communities to Brevetoxin

The interaction between brevetoxins and marine microbial communities is an area of ongoing research. Studies investigating the impact of brevetoxins on natural microbial populations from different geographical regions have revealed variability in the sensitivity of these communities to the toxins. researchgate.net

Research exploring the bacteriocidal effects of brevetoxin (specifically PbTx-2, a closely related brevetoxin type) on microbial communities from areas with differing histories of brevetoxin exposure indicated that communities with a higher historical exposure exhibited greater tolerance. rutgers.edu In contrast, the diversity of sensitive bacterial communities declined upon exposure to PbTx-2. rutgers.edu Comparisons have also been made between bacterial communities associated with K. brevis cultures and natural bloom communities versus those in unaffected bay waters. rutgers.edu Intracellular metabolomic analyses conducted during K. brevis blooms have associated high concentrations of the dinoflagellate with elevated levels of aromatic compounds and lipids within microbial communities, suggesting a complex interplay between the bloom, brevetoxins, and microbial metabolism. nih.gov

Implications for Marine Faunal Mortalities (e.g., fish, seabirds, marine mammals)

Brevetoxin exposure is a primary cause of mass mortality events observed in various marine fauna during or following Karenia brevis blooms. anses.frifremer.fr These potent neurotoxins can lead to widespread die-offs of fish, seabirds, sea turtles, and marine mammals. anses.frnih.govwhoi.eduwikipedia.orgmdpi.comnih.gov

Fish are particularly susceptible to the effects of brevetoxins, and mass fish kills are a hallmark of severe K. brevis blooms. whoi.eduwikipedia.orgnih.govresearchgate.netpsu.edu Exposure in fish can occur through direct ingestion of toxic K. brevis cells or through the absorption of brevetoxins across their gill membranes from the surrounding water, particularly when cells lyse and release toxins. researchgate.netpsu.edu Trophic transfer also plays a significant role, as fish can accumulate toxins by consuming contaminated prey, including shellfish or other smaller organisms that have ingested brevetoxins. ifremer.frresearchgate.netpsu.edu Symptoms of brevetoxin toxicity in fish can include severe neurological impairment, manifesting as spinal curvature, erratic corkscrew swimming behavior, loss of equilibrium, and convulsions, ultimately leading to death. psu.edu

Marine mammals, such as manatees and dolphins, are also significantly impacted by brevetoxins. Mass mortality events in these populations have been associated with K. brevis blooms. anses.frnih.govresearchgate.net Exposure can occur through the inhalation of aerosolized toxins or, more commonly, through the consumption of contaminated fish or invertebrates that have accumulated brevetoxins. anses.frifremer.fr Affected marine mammals and sea turtles may exhibit severe neurological signs, including disorientation, ataxia (lack of coordination), and seizures, coinciding with the presence of brevetoxins in their tissues and biological fluids during or after blooms. anses.fr

Seabirds are also vulnerable to brevetoxin poisoning, with mass mortality events frequently linked to K. brevis blooms. wikipedia.orgmdpi.comusf.edu Brevetoxins have been detected in the tissues of affected birds and their prey, providing evidence of trophic transfer. usf.edu Fish serve as a significant vector for brevetoxin ingestion by seabirds, as birds prey on contaminated fish. usf.edu Additionally, shorebirds and gulls can be exposed by scavenging on fish that have been killed by red tide and washed ashore. usf.edu Studies have documented high levels of brevetoxins in the tissues of scavenged fish, highlighting this route of exposure for avian populations. usf.edu

Below is a table summarizing some research findings on brevetoxin accumulation in marine invertebrates:

SpeciesExposure TypeBrevetoxin MeasuredPeak Tissue Concentration (ng/g PbTx-3 equivalent)Retention Time Post-BloomSource
Green Mussel (Perna viridis)Natural Bloom ExposurePbTx-3 equivalent57,653 ± 15,9374-5 months above regulatory limit ifremer.fr
Eastern Oyster (Crassostrea virginica)Natural Bloom ExposurePbTx-3 equivalent33,462 ± 10,391Shorter than green mussel ifremer.fr
Hard ClamNatural Bloom ExposureS-desoxy BTX-B2, BTX-B2, BTX-B1Not specified in detail, but persistent metabolitesSeveral months researchgate.net

Below is a table presenting brevetoxin levels found in scavenged fish during a bloom event:

Prey Item SourceBrevetoxin Levels (ng PbTx per gram tissue)Source
Scavenged fish31 to 95,753 usf.edu

Biosynthesis and Biotransformation Pathways

Proposed Biosynthetic Pathways of Polyether Ladder Frameworks

Polyketide Synthase (PKS)-Mediated Synthesis Hypothesis

Brevetoxins are considered polyketides, and their complex structures suggest synthesis involving polyketide synthases (PKSs). tamu.eduresearchgate.net The prevailing hypothesis, proposed decades ago, suggests that the biosynthesis begins with the PKS-mediated synthesis of a polyene precursor. nih.govfiu.edu This is analogous to the biosynthesis of other polyether compounds like monensin, which also involves PKS enzymes. nih.govnih.gov

Stable isotope labeling studies have supported the polyketide origin of brevetoxins, including brevetoxin (B15176840) B. nih.govnih.govnih.gov These studies have shown precursor incorporation patterns consistent with a polyketide backbone. nih.gov While the general concept of PKS involvement is supported, the precise details of how these enzymes function in dinoflagellates to produce the brevetoxin structure are still being investigated. Some studies suggest that dinoflagellate polyketides may involve the incorporation of larger carbon units derived from acetate (B1210297) modified by the citric acid cycle, leading to condensation and oxidation patterns atypical of traditional polyketide synthesis. researchgate.netwikipedia.org Methyl groups in brevetoxin B can originate from sources other than acetate, such as S-adenosylmethionine. wikipedia.org

Role of Epoxidation and Epoxide-Opening Cascade

Following the hypothesized PKS-mediated synthesis of a polyene precursor, the next proposed key step is the epoxidation of the double bonds in this precursor to form a polyepoxide. nih.govfiu.edunih.gov This polyepoxide is then thought to undergo a cascade of epoxide-opening reactions, catalyzed by an enzyme, to form the characteristic fused polyether rings of the brevetoxin ladder structure. nih.govfiu.edunih.gov

This proposed epoxide-opening cascade mechanism was hypothesized based on the structural and stereochemical similarities observed among ladder polyethers. nih.gov The mechanism suggests that the oxygen and two carbon atoms of each epoxide form the C-C-O backbone of the rings. nih.gov For brevetoxin B, this cascade would involve ten separate epoxide openings to form its eleven fused rings. nih.govcore.ac.uk While intellectually appealing, this hypothesis relies on ring-opening processes that are generally considered disfavored according to Baldwin's rules, which typically favor the formation of smaller rings (e.g., THF) over larger ones (e.g., THP) in intramolecular epoxide openings. nih.govcore.ac.ukmdpi.com Despite this, the hypothesis remains a significant model for brevetoxin biosynthesis. nih.govwpmucdn.com

Enzymatic Machinery Involved in Biosynthesis

Identifying and characterizing the specific enzymes responsible for brevetoxin biosynthesis in Karenia brevis has been a challenging area of research.

Characterization of Epoxide Hydrolase (EH) and its Catalytic Role

Epoxide hydrolases (EHs) have been proposed as key enzymes in the biosynthesis of polyether ladder compounds like brevetoxins. nih.govfiu.eduresearchgate.net These enzymes are hypothesized to catalyze the epoxide-opening cascade, potentially facilitating the kinetically disfavored endo-tet cyclization reactions required to form the polyether rings. nih.govresearchgate.net

Studies involving data mining of K. brevis transcriptome libraries have revealed the presence of different classes of epoxide hydrolases, including microsomal and leukotriene A4 (LTA4) hydrolases. nih.govresearchgate.net A microsomal EH from K. brevis has been cloned and characterized. nih.govfiu.eduresearchgate.net This enzyme is a monomeric protein with a molecular weight of 44 kDa. nih.govresearchgate.net Characterization has involved evaluating its kinetic parameters using various epoxide substrates to assess substrate selectivity and enantioselectivity, as well as its potential to catalyze the critical endo-tet cyclization of epoxy alcohols. nih.govfiu.edu Monitoring EH activity in K. brevis cultures with varying toxin production levels has shown consistently higher activity in high toxin-producing cultures, suggesting the involvement of one or more EHs in brevetoxin biosynthesis. nih.gov

Challenges in Gene and Enzyme Identification in Dinoflagellates

Significant challenges exist in identifying the genes and enzymes involved in toxin biosynthesis in dinoflagellates, including Karenia brevis. tamu.edunih.govnoaa.govmicrobiologyresearch.orgnih.govresearchgate.net These hurdles stem from several unique features of dinoflagellate genomes.

Dinoflagellate genomes are often enormous in size, ranging from 3 to 245 Gbp, which is significantly larger than many other eukaryotes. microbiologyresearch.orgresearchgate.net They also exhibit peculiarities such as a high prevalence of modified nucleotides and genes organized in repetitive tandem arrays that undergo trans-splicing. noaa.govnih.gov Unlike many other eukaryotes, dinoflagellates largely lack transcriptional regulation, relying more on translational or post-translational regulation. noaa.govresearchgate.net These genomic complexities make traditional molecular techniques for identifying toxin synthesis genes less effective. tamu.edu

Despite considerable effort, success in definitively identifying the specific genes and enzymes responsible for brevetoxin biosynthesis has been limited. nih.govnih.gov While studies have identified PKS genes in K. brevis and other dinoflagellates, a clear correlation with toxin content has not always been established, and an involvement of all identified PKS sequences in brevetoxin biosynthesis has not been definitively demonstrated. nih.govnoaa.gov The unusual protein structure predicted for type I PKS in K. brevis, where individual transcripts may encode for single catalytic domains, further adds to the complexity. researchgate.net However, correlative evidence, such as decreased PKS protein abundance in non-toxic K. brevis substrains compared to toxic ones, provides support for their involvement. researchgate.net

Metabolic Transformations of Brevetoxins in Marine Organisms

Brevetoxins can undergo metabolic transformations in marine organisms that consume toxin-producing dinoflagellates. These transformations can result in the production of brevetoxin metabolites with varying properties. fao.orgresearchgate.netmusc.edu

Studies on shellfish, such as oysters, clams, and mussels, have shown that they can accumulate brevetoxins and metabolize them. fao.orgresearchgate.net Metabolites isolated from contaminated shellfish have been found to differ from the brevetoxins isolated directly from dinoflagellate cultures. fao.org These metabolic transformations can include processes such as epoxidation, hydrolysis of epoxides to form hydrodiols, cleavage of the A-ring lactone, and conjugation with molecules like glutathione (B108866), taurine (B1682933), cysteine, amino acids, and fatty acids. fao.orgresearchgate.netnih.gov For instance, amino acid conjugates like taurine-BTX-B (Brevetoxin B1) and cysteine-BTX-B sulfoxide (B87167) (Brevetoxin B2) have been identified as metabolites in shellfish. nih.gov

The metabolic pathways and the resulting metabolite profiles can vary between different marine species. fao.orgresearchgate.netneiwpcc.org Consumers of contaminated shellfish and fish are therefore exposed to a mixture of parent brevetoxins and their metabolites. researchgate.net Research into these metabolic transformations is important for understanding the fate of brevetoxins in marine food webs and assessing the risks associated with consuming contaminated seafood. researchgate.netmusc.eduneiwpcc.org

Formation of this compound and Other Analogues as Metabolites in Shellfish

This compound, also known as C-42 N-taurine conjugate of oxidized PbTx-2, was first identified in the cockle Austrovenus stutchburyi during an NSP outbreak in New Zealand in 1992-1993. fao.orgoup.comfao.orgopenrepository.commdpi.com This discovery provided early evidence that shellfish actively metabolize accumulated brevetoxins. fao.orgopenrepository.com

Studies have shown that PbTx-2 is extensively metabolized in oysters to products including the reduction product PbTx-3, and cysteine conjugates. oup.com Similarly, in cockles, PbTx-2 is converted to PbTx-3, BTX-B5, and BTX-B1, potentially via BTX-B5. brill.com Greenshell mussels (Perna canaliculus) have shown more complex metabolic pathways, producing BTX-B2, BTX-B3, and BTX-B4 from brevetoxins. fao.orgopenrepository.comajol.info The presence of these analogues solely in contaminated shellfish and not in K. brevis cultures or field blooms indicates they are metabolites formed by the shellfish themselves. fao.orgopenrepository.comajol.info

The metabolism of brevetoxins in shellfish involves various processes, including oxidation, reduction, hydrolysis, and conjugation with amino acids and fatty acids. jst.go.jpnih.govjst.go.jp These metabolic pathways can lead to products with different chemical properties, with amino acid/peptide conjugation increasing polarity and fatty acid conjugation increasing hydrophobicity. jst.go.jpnih.gov

Identification of Specific Metabolites (e.g., C-42 N-taurine conjugate, cysteine conjugates, fatty acid-amino acid conjugates)

Several specific brevetoxin metabolites have been identified in shellfish. BTX-B1 is characterized as a C-42 N-taurine conjugate of oxidized PbTx-2. oup.commdpi.com Cysteine conjugates, such as cysteine-PbTx and cysteine-PbTx sulfoxide (also referred to as BTX-B2), have been found in oysters. oup.com S-desoxy BTX-B2 and BTX-B2 are also prominent cysteine conjugates identified in Eastern oysters and hard clams. nih.govnoaa.gov

Further research has revealed a series of other amino acid and peptide conjugates, including those with taurine, glycine-cysteine, glutathione, and γ-glutamyl-cysteine. mdpi.comresearchgate.net Additionally, fatty acid conjugates, such as N-myristoyl and N-palmitoyl-cysteine-PbTx sulfoxide conjugates (including BTX-B4), and a series of fatty acid–amino acid conjugates, have been structurally determined in shellfish. oup.commdpi.com Oxidized open D-ring tetradecanoyl-BTX-2 and oxidized open D-ring hexadecanoyl-BTX-2 are examples of fatty acid conjugates identified. researchgate.netnih.govresearchgate.net

Specific metabolites identified in shellfish include:

C-42 N-taurine conjugate of oxidized PbTx-2 (BTX-B1) oup.commdpi.com

Cysteine-PbTx oup.com

Cysteine-PbTx sulfoxide (BTX-B2) oup.comnih.govnoaa.govmdpi.comacs.org

S-desoxy BTX-B2 nih.govnoaa.govacs.org

Glutathione conjugates oup.comresearchgate.net

Glycine-cysteine conjugates mdpi.comresearchgate.net

γ-glutamyl-cysteine conjugates mdpi.comresearchgate.net

N-myristoyl-cysteine-PbTx sulfoxide conjugates oup.commdpi.com

N-palmitoyl-cysteine-PbTx sulfoxide conjugates oup.commdpi.com

Fatty acid–amino acid conjugates oup.com

Oxidized open D-ring tetradecanoyl-BTX-2 researchgate.netnih.govresearchgate.net

Oxidized open D-ring hexadecanoyl-BTX-2 researchgate.netnih.govresearchgate.net

The metabolite profile can vary depending on the shellfish species. nih.govmdpi.com For instance, BTX-B1 and its corresponding A-type taurine conjugate are found in hard clams (Mercenaria sp.) but not in Eastern oysters (Crassostrea virginica). jst.go.jpnih.gov

Persistence and Elimination Kinetics of Metabolites in Marine Organisms

Brevetoxin metabolites in contaminated shellfish have demonstrated slow elimination rates. oup.commdpi.com Field-exposed oysters remained toxic for up to 75 days after the dissipation of a K. brevis bloom. oup.com Laboratory studies with oysters exposed to PbTx-2 showed that metabolites were very persistent and detectable for up to 6 months after dosing using techniques like LC/MS and cytotoxicity assay. oup.com

Cysteine conjugates, specifically S-desoxy BTX-B2 and BTX-B2, have been identified as among the most abundant and persistent metabolites in Eastern oysters, remaining detectable for up to six months after experimental exposure to K. brevis. nih.govmdpi.com These metabolites significantly influence the composite toxin levels measured in oysters. nih.gov Similarly, in hard clams, S-desoxy BTX-B2, BTX-B2, and BTX-B1 were found to be the most persistent metabolites, detectable for several months post-bloom. nih.govresearchgate.net

The elimination rates of individual metabolites can vary, and the composite toxicity in shellfish reflects the specific metabolite profile present. jst.go.jpnih.gov Species-specific differences in metabolism may also contribute to variations in elimination rates. researchgate.netnih.gov

While brevetoxins appear to have a short half-life in serum in some organisms, total body clearance is estimated to take days. mdpi.com Studies in striped mullet exposed to K. brevis showed that brevetoxin levels in blood peaked at 8 hours and then declined over 24 hours of exposure. nih.gov

Interactive Data Table: Persistence of Brevetoxin Metabolites in Shellfish

Shellfish SpeciesMetabolites ExaminedPersistenceDetection MethodSource
Eastern Oyster (C. virginica)PbTx-2 metabolites (general)Up to 6 months post-dosingLC/MS, Cytotoxicity assay oup.com
Eastern Oyster (C. virginica)S-desoxy BTX-B2, BTX-B2Up to 6 months post-exposureLC-MS, ELISA nih.govmdpi.com
Hard Clam (Mercenaria sp.)S-desoxy BTX-B2, BTX-B2, BTX-B1Several months after bloom dissipationLC-MS, ELISA nih.govresearchgate.net
Oyster (Field-exposed)Brevetoxin metabolites (general)Up to 75 days after bloom dissipationMouse bioassay oup.com

Molecular Structure, Stereochemistry, and Conformational Analysis

Elucidation of Polyether Ladder Architecture of Brevetoxin (B15176840) B1

Brevetoxins are a family of lipid-soluble, cyclic polyether neurotoxins produced by Karenia brevis. nih.govlatoxan.comwikipedia.org Their molecular structure is characterized by a linear array of fused cyclic ether rings, forming a distinctive ladder-like shape. The initial structural elucidation of brevetoxin B (PbTx-2), a closely related analogue, was a landmark achievement, established by the research group of Nakanishi and Clardy in 1981, partly through X-ray crystallographic analysis. Brevetoxin B1 (PbTx-1) is classified as a type A brevetoxin.

Unique Structural Features and Ring Systems (e.g., 10 to 11 rings)

Brevetoxins are distinguished by the number and size of their fused cyclic ether rings. The molecular structure of brevetoxins generally consists of 10 to 11 fused rings. nih.govlatoxan.com Brevetoxin type A molecules, such as this compound (PbTx-1), contain 10 fused polyether rings. In contrast, brevetoxin type B molecules, like PbTx-2, possess 11 fused cyclic ether rings. latoxan.com

Beyond the ring count, brevetoxins exhibit other unique structural features. For instance, brevetoxin B (PbTx-2) contains six-, seven-, and eight-membered ether rings within its structure. wikipedia.org The molecule also features multiple stereocenters and carbon-carbon double bonds. Brevetoxin B (PbTx-2) is reported to have 23 stereocenters and 3 carbon-carbon double bonds. wikipedia.org Brevetoxins typically have a functional lactone group at one terminus, often referred to as the "head," and a side chain at the other end, the "tail." The oxygen atoms within the rings are generally separated by a carbon-carbon bond, and substituents adjacent to the ring oxygens are typically syn relative to each other, with some exceptions.

Table 1: Structural Features of Brevetoxin Types

FeatureBrevetoxin Type A (e.g., PbTx-1)Brevetoxin Type B (e.g., PbTx-2)
Number of Fused Rings1011
Ring Fusion PatternTrans-fusedTrans-fused
Overall ShapeLadder-likeLadder-like
StereocentersNumerous23 (for PbTx-2)
Double BondsPresent3 (for PbTx-2)

Detailed Stereochemical Assignments

The complexity of the brevetoxin structure is further highlighted by the numerous stereocenters present. Brevetoxin B (PbTx-2), for example, contains 23 stereocenters. wikipedia.org The relative stereochemistry across each side of the brevetoxin B molecule has been determined to be syn.

Detailed stereochemical assignments in marine polycyclic ethers like brevetoxins are often achieved through extensive analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data, including Nuclear Overhauser Effect (NOE) experiments and analysis of coupling constants. Synthetic approaches have also played a crucial role in confirming and assigning the stereochemistry of these complex molecules. For instance, the trans stereochemistry of newly formed ring fusions in synthetic fragments corresponding to parts of the brevetoxin B skeleton has been assigned based on characteristic coupling constant values that match those observed in the natural product.

Conformational Analysis Studies

Influence of Conformational Changes on Molecular Recognition and Activity

Molecular modeling suggests that the interaction of brevetoxins with site 5 of voltage-gated sodium channels involves a relatively linear molecule with specific structural features at the tail end (including the H-I-J-K rings in PbTx-2) and a hydrogen bond acceptor at the head end (the A-ring lactone). Conformational changes represent a mechanism by which toxins can modulate target protein receptors, such as ion channels, at the plasma membrane level.

Table 2: Preferred Ring Conformations

RingBrevetoxin AnaloguePreferred Conformation
H-ringBrevetoxin B (PbTx-2)Boat-chair
H-ring (reduced)Brevetoxin B (PbTx-2)Crown
G-ringBrevetoxin A (PbTx-1)Boat-chair

Molecular Mechanism of Action on Voltage Gated Sodium Channels

Identification and Characterization of Receptor Site 5

Brevetoxins bind specifically to neurotoxin receptor site 5 on the alpha subunit of voltage-gated sodium channels. fao.orgresearchgate.netmdpi.commdpi.comresearchgate.netmdpi.comnih.govnih.govmdpi.comnih.gov This site is distinct from binding sites for other neurotoxins that modulate sodium channel function, such as tetrodotoxin (B1210768) (site 1), batrachotoxin (B49) or veratridine (B1662332) (site 2), scorpion toxins (site 3 and 4), and conotoxins (site 6). nih.govnih.gov The interaction with site 5 occurs with a 1:1 stoichiometry. fao.org

Ligand-Channel Binding Interactions

The binding of brevetoxins to site 5 involves interactions with specific regions of the sodium channel alpha subunit. Research using techniques such as photoaffinity labeling and alanine-scanning mutagenesis has provided insights into the molecular determinants of this binding. researchgate.netmdpi.comnih.govnih.gov

Binding to Transmembrane Segments (e.g., IS6, IVS5, IVS6)

Studies have identified that brevetoxins interact with transmembrane segments within domains I and IV of the sodium channel alpha subunit. Specifically, binding has been shown to involve transmembrane segments IS6, IVS5, and IVS6. researchgate.netmdpi.comnih.govnih.gov These segments contribute to the formation of a protein cleft where the brevetoxin (B15176840) molecule is accommodated. researchgate.netmdpi.comnih.govnih.gov Alanine substitution mutagenesis in these regions has identified specific amino acid positions within IS6, IVS5, and IVS6 where alterations can affect brevetoxin binding affinity. researchgate.netmdpi.comnih.govnih.gov These findings support a model where brevetoxin makes multiple distributed interactions with these alpha helices. researchgate.netmdpi.comnih.govnih.gov

Alterations in Sodium Channel Function

The binding of Brevetoxin B1 and other brevetoxins to site 5 leads to characteristic changes in voltage-gated sodium channel function, primarily resulting in channel overactivity. fao.orgresearchgate.netmdpi.commdpi.commdpi.comnih.govnih.govpsu.eduoup.commdpi.com

Persistent Channel Activation

One of the primary effects of brevetoxin binding is the induction of persistent channel activation. fao.orgresearchgate.netnih.govoup.commdpi.com Unlike normal sodium channels that open transiently in response to depolarization and then rapidly inactivate, brevetoxin-bound channels exhibit prolonged opening times. nih.govmdpi.com This persistent activation leads to an increased influx of sodium ions into the cell. researchgate.netmdpi.commdpi.compsu.eduoup.com

Negative Shift in Voltage Dependence of Activation

Brevetoxins cause a hyperpolarizing, or negative, shift in the voltage dependence of sodium channel activation. mdpi.commdpi.commdpi.comnih.govnih.govmdpi.com This means that the channels are more likely to open at more negative membrane potentials than they would under normal conditions. mdpi.commdpi.commdpi.comnih.govnih.govmdpi.com The combination of a negative shift in activation voltage and slowed inactivation results in sustained sodium influx and depolarization of excitable membranes, contributing to the neurotoxic effects. researchgate.netmdpi.commdpi.com

Research has also indicated that different isoforms of voltage-gated sodium channels can exhibit varying affinities for brevetoxins. For instance, studies have shown that the NaV1.5 channel isoform, found in cardiac tissue, has a lower affinity for brevetoxin compared to neuronal (NaV1.2) and skeletal muscle (NaV1.4) isoforms. researchgate.netmdpi.commdpi.comnih.govnih.gov

Table 1: Dissociation Constants (Kd) of [42-3H]-PbTx3 for Human NaV Channel Isoforms

NaV Channel IsoformDissociation Constant (Kd)
NaV1.2~1.5 nM
NaV1.4~1.5 nM
NaV1.5~7.5 nM

Note: Data is approximate and compiled from research findings on brevetoxin binding affinity to different channel subtypes. researchgate.netmdpi.comnih.govnih.gov

Slowing of Inactivation Process

A significant effect of this compound binding to VGSCs is the inhibition or slowing of the fast inactivation process. researchgate.netpsu.edunih.govresearchgate.netfrontiersin.orgnih.govmdpi.com Normally, voltage-gated sodium channels open rapidly upon membrane depolarization and then quickly enter an inactivated state, which prevents further sodium influx until the membrane repolarizes. This compound interferes with this crucial inactivation mechanism, causing the channels to remain in an open or available state for a prolonged duration. researchgate.netpsu.edunih.govresearchgate.netfrontiersin.orgnih.govmdpi.com This persistent opening leads to an increased and sustained influx of sodium ions into the cell, contributing to membrane depolarization and hyperexcitability. researchgate.netpsu.edunih.govresearchgate.netfrontiersin.orgnih.govmdpi.com Research indicates that the functional lactone A-ring of brevetoxins may be responsible for alterations in channel inactivation and the prolongation of mean open time. frontiersin.org

Induction of Sub-Conductance States

In addition to affecting activation and inactivation, this compound has the unique capability among known voltage-gated sodium channel modifying toxins to stabilize more than one conductance level. frontiersin.org At the single-channel level, brevetoxin binding induces distinct sodium ion sub-conductance states in addition to the normal full conductance state. nih.govresearchgate.netfrontiersin.orgmdpi.com This means that the channel can open to allow sodium ions to pass through, but at reduced levels compared to its maximal capacity. The induction of these sub-conductance states further contributes to the altered ion flow and disruption of normal electrical signaling caused by the toxin. nih.govresearchgate.netfrontiersin.orgmdpi.com

Here is a summary of the effects of natural brevetoxins on sodium channel activity:

EffectDescription
Shift in activation potentialMoves to more negative potentials, making channels easier to open. nih.govresearchgate.netfrontiersin.orgmdpi.com
Longer mean open timesChannels remain open for extended periods. researchgate.netresearchgate.netfrontiersin.orgnih.govmdpi.com
Inhibition of fast inactivationChannels are slower or unable to enter the inactivated state. researchgate.netpsu.edunih.govresearchgate.netfrontiersin.orgnih.govmdpi.com
Induction of sub-conductance statesChannels exhibit multiple reduced levels of ion flow. nih.govresearchgate.netfrontiersin.orgmdpi.com

Comparative Mechanisms with Related Polyether Toxins (e.g., Ciguatoxins)

Brevetoxins share structural similarities with other polycyclic ether toxins, such as ciguatoxins, which are produced by Gambierdiscus toxicus. nih.govresearchgate.netfrontiersin.orgmdpi.comwikipedia.orgnih.govnih.govdntb.gov.ua Both brevetoxins and ciguatoxins are lipid-soluble cyclic polyethers that target neurotoxin receptor site 5 on voltage-gated sodium channels. frontiersin.orgmdpi.comnih.govnih.gov This common binding site and mechanism of action contribute to the overlapping symptoms observed in neurotoxic shellfish poisoning (caused by brevetoxins) and ciguatera fish poisoning (caused by ciguatoxins). fao.orgrivm.nlnih.gov

While both toxin classes bind to site 5 and cause persistent activation by shifting the voltage dependence of activation to more negative potentials and inhibiting inactivation, there can be differences in their specific effects and potencies depending on the toxin congener and the sodium channel isoform. nih.govresearchgate.netmdpi.commdpi.comnih.gov

Studies comparing the effects of brevetoxins and ciguatoxins on different sodium channel isoforms (e.g., NaV1.4 in skeletal muscle and NaV1.5 in cardiac muscle) have shown some isoform selectivity. mdpi.commdpi.comnih.gov For instance, type B brevetoxins (which include this compound, PbTx-2) have demonstrated a lower affinity for cardiac NaV1.5 channels compared to skeletal muscle NaV1.4 channels. mdpi.commdpi.comnih.gov This difference in affinity may be attributed to the more rigid backbone structure of type B brevetoxins compared to type A brevetoxins and ciguatoxins. mdpi.comnih.gov

Despite these subtle differences in isoform selectivity and potentially varying potencies, the fundamental mechanism of action involving persistent activation of voltage-gated sodium channels via binding to site 5 is a shared characteristic between brevetoxins and ciguatoxins. frontiersin.orgmdpi.comnih.govnih.gov This common mechanism underlies the neurotoxic effects observed with exposure to both classes of marine toxins. fao.orgrivm.nlnih.gov

Here is a comparison of Brevetoxins and Ciguatoxins:

FeatureBrevetoxinsCiguatoxins
Producer OrganismKarenia brevis (Dinoflagellate) researchgate.netpsu.edufao.orgopenrepository.comrivm.nlGambierdiscus toxicus (Dinoflagellate) wikipedia.orgnih.govnih.gov
Chemical StructureCyclic polyethers, ladder-like nih.govresearchgate.netfrontiersin.orgiarc.frCyclic polyethers, ladder-like nih.govresearchgate.netfrontiersin.orgwikipedia.orgnih.govnih.gov
Target Site on VGSCNeurotoxin Receptor Site 5 researchgate.netfao.orgopenrepository.comnih.govresearchgate.netfrontiersin.orgiarc.frmdpi.comwikipedia.orgmdpi.comNeurotoxin Receptor Site 5 frontiersin.orgmdpi.comnih.govnih.gov
Primary MechanismPersistent activation of VGSCs researchgate.netpsu.edunih.govresearchgate.netfrontiersin.orgnih.govmdpi.comwikipedia.orgmdpi.comPersistent activation of VGSCs mdpi.comwikipedia.orgnih.gov
Effect on InactivationSlows or inhibits fast inactivation researchgate.netpsu.edunih.govresearchgate.netfrontiersin.orgnih.govmdpi.comInhibits inactivation mdpi.comwikipedia.orgnih.gov
Effect on ActivationShifts activation to more negative potentials researchgate.netnih.govresearchgate.netfrontiersin.orgnih.govmdpi.comShifts activation to more negative potentials mdpi.comwikipedia.orgnih.gov
Induction of Sub-statesYes nih.govresearchgate.netfrontiersin.orgmdpi.comNot as distinctly characterized as brevetoxins frontiersin.org
Associated IllnessNeurotoxic Shellfish Poisoning (NSP) fao.orgrivm.nliarc.frwikipedia.orgCiguatera Fish Poisoning (CFP) wikipedia.orgnih.gov

Structure Activity Relationship Sar and Synthetic Analogues

Correlative Studies between Structural Motifs and Biological Activity

Studies investigating the relationship between the structure of brevetoxins and their activity have revealed key features essential for their function. researchgate.net Brevetoxins bind to neurotoxin receptor site 5 on the alpha-subunit of VGSCs, leading to channel activation at more negative membrane potentials and inhibiting inactivation. mdpi.comnih.govopenrepository.comfao.orgresearchgate.netmerckmillipore.comnih.gov This persistent activation results in an influx of sodium ions into the cell, disrupting normal neurological processes. nih.govmdpi.comnih.govnstproceeding.comopenrepository.comfao.orgwikipedia.orglatoxan.comlatoxan.cominvivochem.cnresearchgate.netmerckmillipore.com

Impact of Structural Modifications on Receptor Binding Affinity and Activity

The potential toxicity of brevetoxins is dependent on their affinity level for their target, the voltage-gated sodium channels, and their binding efficacy in eliciting a response in target cells. nstproceeding.com Structural modifications, particularly at the termini of the toxin molecules, can influence their activity. ajol.info While specific detailed data on the impact of every possible modification on Brevetoxin (B15176840) B1's receptor binding affinity and activity were not extensively found within the search results, the high affinity binding to site 5 of VGSCs is a well-established characteristic of brevetoxins. mdpi.comnih.govopenrepository.comfao.orgresearchgate.netmerckmillipore.comnih.gov

Development and Evaluation of Synthetic Brevetoxin B1 Derivatives

Comparative Activity Profiles of Naturally Occurring this compound Analogues

Karenia brevis produces a variety of brevetoxins, which are classified into two structural backbones: type A (including PbTx-1, PbTx-7, and PbTx-10) and type B (including PbTx-2, PbTx-3, PbTx-5, PbTx-8, and PbTx-9). mdpi.commdpi.comresearchgate.net PbTx-2 is often the major toxin produced by K. brevis in seawater. nih.govmdpi.com this compound (PbTx-1) is a type A brevetoxin. mdpi.comresearchgate.net

Naturally occurring brevetoxin analogues can have differing activity profiles. For example, ciguatoxin-1B, which binds competitively with brevetoxins at neurotoxin site 5, shows a significantly stronger binding affinity to rat brain sodium channels compared to PbTx-1. nih.gov Studies have shown that taurine-BTX-B (also called BTX-B1) and cysteine-BTX-B sulfoxide (B87167) (also called BTX-B2) are amino acid conjugates of brevetoxin B found as metabolites in shellfish. mdpi.com These metabolites, along with other conjugates, represent structural variations that occur naturally. mdpi.com

While a comprehensive table detailing the comparative activity of all naturally occurring this compound analogues was not found, the literature indicates that different brevetoxin congeners and their metabolites can have varying toxicities and binding characteristics to voltage-gated sodium channels. nih.govmdpi.comresearchgate.netnih.gov

Total Synthesis and Advanced Synthetic Methodologies

Evolution of Total Synthesis Strategies for Brevetoxin (B15176840) B

The synthetic campaigns towards Brevetoxin B have evolved over time, moving from initial stepwise approaches to more convergent and efficient methodologies oup.comnih.govru.nlcore.ac.uk.

A central challenge in the synthesis of Brevetoxin B is the construction of its characteristic ladder-like polycyclic ether framework, which consists of trans-fused six-, seven-, and eight-membered rings nih.govmdpi.com. Convergent strategies have focused on the efficient and stereoselective formation and coupling of cyclic ether fragments acs.orgresearchgate.netnih.gov. Key to this has been the development and application of reactions that reliably form these cyclic systems with the correct stereochemistry at the ring junctions nih.gov. Methodologies employed include intramolecular cyclizations and fragment couplings that forge the ether linkages and build the fused ring system piece by piece jst.go.jpacs.orgnih.govnih.gov.

Key Reactions and Stereoselective Transformations

The successful total synthesis of Brevetoxin B relies on the application of powerful and stereoselective chemical transformations to construct the complex polycyclic ether structure jst.go.jpacs.orgresearchgate.netnih.gov.

Intramolecular allylation has been identified as a key reaction in the convergent synthesis of Brevetoxin B, particularly for the stereoselective formation of cyclic ethers jst.go.jpacs.orgresearchgate.netnih.gov. This reaction involves the formation of a new carbon-carbon bond between an allyl silane (B1218182) or stannane (B1208499) and an electrophilic center within the same molecule, often an activated acetal (B89532) or hemiacetal derivative jst.go.jpacs.orgnih.gov. Studies have shown that the intramolecular allylation of O,S-acetals, for instance, can proceed with high stereoselectivity, providing access to the desired cyclic ether products jst.go.jpacs.orgnih.govnih.gov. Lewis acids, such as silver triflate (AgOTf), have been effectively used to promote these cyclizations jst.go.jpacs.orgnih.govnih.gov.

Hydroxy Epoxide Cyclization

Hydroxy epoxide cyclization is a key reaction employed in the synthesis of the fused tetrahydropyran (B127337) ring systems found in Brevetoxin B1. This methodology involves the regioselective and stereospecific opening of hydroxy epoxides, leading to the formation of cyclic ethers. ru.nlresearchgate.netnih.gov For instance, this reaction has been utilized in the construction of the B ring of this compound. acs.orgresearchgate.netru.nlscispace.com An acid-catalyzed opening of alkenyl epoxides has been shown to efficiently form tetrahydropyran rings, as demonstrated in the synthesis of the FG fragment of Brevetoxin B. nih.gov

Intramolecular Conjugate Addition

Intramolecular conjugate addition is another crucial reaction for constructing the cyclic ether rings of this compound. This method involves the addition of a nucleophile to an electron-deficient double bond within the same molecule, leading to ring formation. In the total synthesis of this compound, intramolecular conjugate addition has been successfully applied in the formation of the C ring. acs.orgresearchgate.netru.nlscispace.com

Wittig Reactions

Wittig reactions play a vital role in coupling different fragments during the total synthesis of this compound, particularly in forming carbon-carbon double bonds. This reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to produce an alkene. Wittig coupling has been used to connect key intermediates, such as the IJK ring segment and the ABCDEFG ring segment, in the convergent synthesis strategies towards this compound. researchgate.netresearchgate.netacs.orgresearchgate.netru.nlscispace.com For example, the oxocene ring (H) was formed via a Wittig reaction followed by a hydroxy dithioketal cyclization in one synthetic approach. ru.nlresearchgate.net

Phosphonate (B1237965) Ester–Ketone Condensation

Phosphonate ester–ketone condensation, also known as the Horner-Wadsworth-Emmons (HWE) reaction, is a powerful tool for forming carbon-carbon double bonds, often with high stereoselectivity. This reaction involves the reaction of a phosphonate-stabilized carbanion with a ketone or aldehyde. In the synthesis of this compound, an intramolecular phosphonate ester–ketone condensation has been employed for the introduction of the A ring. researchgate.netacs.orgresearchgate.netru.nlscispace.com The coupling of a keto phosphonate with an aldehyde has also been explored in the synthesis of fragments for related brevetoxins. nih.gov

Synthesis of Key Intermediates and Ring Segments (e.g., ABC, FG, UK ring systems)

The total synthesis of this compound often relies on the convergent assembly of sophisticated ring segments. Key intermediates corresponding to specific ring systems, such as the ABC, FG, and IJK (UK) ring systems, are synthesized individually and then coupled together. researchgate.netru.nlresearchgate.netnih.gov

The ABC ring system has been a target of stereocontrolled synthesis efforts. rice.edu The FG ring system can be constructed using methodologies like sequential acid-catalyzed openings of alkenyl epoxides. nih.gov The IJK ring segment has also been synthesized as a key aldehyde intermediate for coupling reactions. researchgate.netacs.orgresearchgate.netru.nl Early strategies towards the total synthesis of Brevetoxin B involved the synthesis of intermediates corresponding to the ABC, FG, and IJK ring systems, often utilizing reactions like hydroxy epoxide cyclization and intramolecular conjugate addition for their construction. ru.nlresearchgate.net An efficient synthesis of the A-G ring segment, a crucial intermediate, has been achieved through steps including intramolecular allylation and ring-closing metathesis. researchgate.netnih.gov

Development of Novel Methodologies for Polycyclic Ether Synthesis

The complexity of this compound has spurred the development of novel synthetic methodologies specifically tailored for the construction of polycyclic ether systems. researchgate.netresearchgate.netpsu.edu Innovative strategies, such as efficient methods for the convergent assembly of polycyclic ether systems, have been indispensable in advancing the total synthesis of these large molecules. researchgate.net Approaches utilizing intramolecular allylation of α-acetoxyethers followed by ring-closing metathesis have been developed for the synthesis of polycyclic ether frameworks. psu.edu Other advancements include the exploration of skeletal rearrangements for the synthesis of oxepanes, a common motif in brevetoxin B. rsc.org Reductive couplings promoted by samarium diiodide (SmI2) have also been employed in the construction of polycyclic ethers containing oxepanes. nih.govrsc.org

Advanced Analytical and Detection Methodologies for Brevetoxin B1 and Metabolites

Physico-Chemical Characterization Techniques

Physico-chemical methods primarily focus on the structural identification and quantification of brevetoxins and their metabolites. anses.fr These techniques are essential for determining the specific congeners present in a sample.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS, LC-ESI-MS, LC-HRMS)

Liquid Chromatography–Mass Spectrometry (LC-MS) is a widely used technique for the analysis of brevetoxins and their metabolites. nih.govresearchgate.netmdpi.com This method couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual brevetoxin (B15176840) congeners in various matrices, including shellfish extracts. nih.govmdpi.com LC-MS provides unambiguous identification and confirmation of NSP toxins. nih.gov

Electrospray ionization (ESI) is a common interface used in LC-MS for brevetoxin analysis. brill.comresearchgate.netnemi.gov Reversed-phase liquid chromatography coupled with ESI-MS has been successfully applied to the separation and identification of brevetoxins from red tide algae. fao.org Detection limits for various brevetoxins using LC-ESI-MS have been reported in the femtomole to picomole range. fao.org

Tandem mass spectrometry (MS/MS) further enhances the specificity and sensitivity of LC-MS by providing fragmentation patterns that aid in the confirmation of target analytes. researchgate.netmdpi.com LC-MS/MS methods have been developed for the quantitative determination of several brevetoxins, including BTX-B1, in shellfish. brill.commdpi.comnih.govnih.gov For instance, an LC-MS/MS method utilizing selected reaction monitoring (SRM) was developed for the quantitative determination of PbTx-2, PbTx-3, BTX-B1, and BTX-B5. brill.com This method successfully identified characteristic product ions for each toxin, such as m/z 80 for BTX-B1, allowing for unambiguous confirmation. nih.govbrill.com The determination limit for BTX-B1 using this SRM LC-MS/MS method was reported as 0.4 ng/g. nih.gov

High-resolution mass spectrometry (HRMS), such as LC-HRMS, offers high accuracy and resolution, making it valuable for the discovery and identification of unknown compounds, including new brevetoxin analogues and metabolites. anses.frresearchgate.netnih.gov Non-targeted analysis using LC-HRMS can provide spectral information for identifying potential new brevetoxins or degradation products. anses.fr

Several studies have reported the successful application of LC-MS/MS for the analysis of brevetoxins in different shellfish matrices, including mussels, oysters, and clams. mdpi.comnih.gov Single-laboratory validation of an LC-MS/MS method for six brevetoxins, including BTX-B1, in four shellfish matrices showed acceptable recovery and precision for most toxins. nih.gov While a reference material for BTX-B1 was not available in that study, the toxin was detected in a naturally contaminated hard clam sample. nih.gov

Targeted and Non-Targeted Analytical Approaches

Analytical approaches for brevetoxins can be broadly classified as targeted and non-targeted. anses.frnih.gov

Targeted analysis focuses on the identification and quantification of specific brevetoxins and metabolites for which analytical standards are available. anses.frnih.gov LC-MS/MS is a primary technique used in targeted analysis, allowing for the precise measurement of known congeners. anses.frmdpi.com This approach is crucial for regulatory monitoring and assessing the levels of known toxic compounds in seafood.

Non-targeted analysis, often employing techniques like LC-HRMS, aims to detect and identify a broader range of compounds present in a sample, including potentially novel or uncharacterized brevetoxin metabolites or degradation products. anses.frresearchgate.netnih.govresearchgate.net This approach is particularly important given the complexity of brevetoxin metabolism in shellfish, which can result in numerous metabolites with varying chemical properties and toxicities, many of which may lack readily available standards. anses.frnih.gov Non-targeted analysis helps to obtain spectral information for identifying these emerging compounds. anses.frresearchgate.net

A workflow combining both targeted and non-targeted analysis using LC-HRMS has been developed. nih.govresearchgate.net This approach involves targeted screening for known toxins, suspect screening against databases of known and suspected compounds, and non-targeted screening to identify unexpected compounds without prior information. nih.gov

Receptor-Based Functional Assays

Receptor-based functional assays measure the biological activity of brevetoxins by assessing their interaction with their molecular target, the voltage-gated sodium channel (VGSC). fao.orgmdpi.comresearchgate.net These assays provide a measure of the composite toxicity of a sample, reflecting the integrated potencies of all toxins present that interact with the receptor. fao.orgnih.gov

Neuroblastoma Cell Assays (Neuro-2a)

The mouse neuroblastoma cell line (Neuro-2a) assay is a widely used in vitro method for detecting marine biotoxins that activate VGSCs, including brevetoxins. fao.organses.frnih.govresearchgate.net This assay is based on the principle that brevetoxins bind to site 5 of the VGSC, leading to channel activation and subsequent cellular effects, such as cytotoxicity. fao.orgnih.govmdpi.com

The Neuro-2a assay is a sensitive screening tool for sodium channel activity in shellfish extracts. nih.gov It measures the composite toxicity, which takes into account the toxic potencies of individual metabolites present. nih.gov The detection limit for brevetoxins using the Neuro-2a assay has been reported to be as low as 0.25 ng/10 ml tissue extract, with detection possible within four to six hours, and lower limits achievable with extended incubation times. fao.org

Modifications to the traditional Neuro-2a assay have been developed to improve sensitivity and throughput. These include reporter gene assays utilizing luciferase-catalyzed light generation as an endpoint and microplate luminometers for quantification. fao.org Recent work has also focused on selecting Neuro-2a cells with lower sensitivity to the pharmaceuticals ouabain (B1677812) and veratridine (B1662332) (OV-LS cells) to improve the detection of sodium channel-activating toxins like brevetoxins. nih.gov OV-LS Neuro-2a cells have demonstrated increased sensitivity for detecting PbTx-3 compared to original Neuro-2a cells. nih.gov

While sensitive, the Neuro-2a assay can be subject to interferences and may not distinguish between individual brevetoxins. fao.org It has also been reported to potentially overestimate composite toxicity due to increased sensitivity to brevetoxin metabolites compared to the mouse bioassay. fao.org

Synaptosome Binding Assays

Synaptosome binding assays are another type of receptor-based functional assay used for brevetoxin detection. fao.orgmdpi.com These assays measure the binding of brevetoxins to the native receptor site on VGSCs in isolated nerve terminal preparations (synaptosomes), typically from rat brain. mdpi.comoup.compsu.edunih.gov

The synaptosome assay is a competitive binding assay where unlabeled brevetoxins in a sample compete with a radiolabeled brevetoxin (commonly 3H-PbTx-3) for binding sites on the synaptosomes. oup.compsu.edunih.gov The amount of bound radiolabel is inversely proportional to the concentration of unlabeled brevetoxins in the sample. psu.edu

This assay is considered rapid, sensitive, and specific for toxins that bind to site 5 of the VGSC. fao.orgmdpi.com A high-throughput microplate scintillation technology-based synaptosome binding assay has been developed, allowing for rapid analysis of multiple samples with a detection limit of less than 1 ng. fao.orgmdpi.com

More recently, fluorescence-based synaptosome binding assays have been developed as alternatives to radioligand assays, eliminating the need for radioactive materials and offering advantages in terms of speed and cost. mdpi.comnih.govnih.gov These assays use fluorescently labeled brevetoxin conjugates that compete for binding to the synaptosome receptor. nih.govnih.gov

However, matrix effects from marine animal tissues can interfere with the synaptosome binding assay, potentially causing co-operative, non-competitive inhibition of specific binding and increased non-specific binding. fao.org

Principles of Functional Activity Detection

The core principle behind receptor-based functional assays for brevetoxins is the measurement of their interaction with their specific biological target, the voltage-gated sodium channel (VGSC). fao.orgmdpi.comresearchgate.net Brevetoxins are known to bind to site 5 of the VGSC, leading to persistent activation and disruption of normal nerve cell function. fao.orgmdpi.comresearchgate.netnih.gov

Functional assays detect brevetoxins based on this biological activity rather than solely on their chemical structure, as is the case with physico-chemical methods or antibody-based assays like ELISA. fao.orgresearchgate.net This means that these assays can provide a measure of the total biological activity of a sample, including the contributions of various brevetoxin congeners and active metabolites. fao.orgnih.gov

The affinity of a toxin for its receptor is directly related to its toxic potency. fao.org Therefore, for a mixture of brevetoxin congeners and metabolites, a receptor-based assay will yield a response that represents the integrated toxic potential of the mixture based on their interaction with the VGSC. fao.org This is particularly relevant for brevetoxins, as metabolites found in shellfish can also exhibit potency in activating sodium channels, influencing the results of analytical measurements. fao.org

Immunological Detection Methods

Immunological methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), offer sensitive and high-throughput approaches for detecting brevetoxins. These methods typically rely on the specific binding of antibodies to brevetoxin molecules. researchgate.netanses.fr

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Applications

ELISA has emerged as a widely used immunological method for brevetoxin detection due to its speed and cost-effectiveness, making it suitable for high-throughput screening. noaa.gov The development of competitive ELISA formats has been particularly relevant for brevetoxin analysis. fao.orgnih.govoup.com

Early ELISA methods utilized brevetoxin coupled to enzymes like horseradish peroxidase or urease, in conjunction with antibodies raised against purified brevetoxin. fao.org A competitive ELISA was developed using goat anti-brevetoxin antibodies obtained after immunization with keyhole limpet hemocyanin-brevetoxin conjugates. fao.orgnih.gov This assay, combined with a three-step signal amplification process, proved useful in reducing non-specific background signals often observed with complex matrices such as seawater, shellfish extracts, and mammalian body fluids. nih.gov The detection limit for brevetoxins in spiked oysters using this method was reported as 2.5 µ g/100 g shellfish meat. fao.orgnih.gov

Modifications and alternative techniques have expanded the applicability of ELISA for brevetoxin detection in various matrices, including dinoflagellate cells, shellfish and fish seafood samples, seawater, culture media, and human serum samples. fao.org

A commercially available brevetoxin ELISA kit (MARBIONC) is based on an indirect competitive ELISA utilizing goat polyclonal anti-brevetoxin antibodies. noaa.gov This assay has been instrumental in understanding brevetoxin accumulation and depuration dynamics in bivalves and is routinely used for monitoring in Florida's marine systems and diagnosing brevetoxin exposure in humans, marine mammals, and other animals. noaa.gov

Validation studies of ELISA methods for detecting brevetoxins in bivalves like eastern oysters (Crassostrea virginica) and hard clams (Mercenaria spp. and sunray venus Macrocallista nimbosa) have demonstrated strong recoveries, specificity, and ruggedness. noaa.gov Quantitative results were obtained for a significantly higher percentage of field samples tested by ELISA compared to the mouse bioassay. noaa.gov Significant correlations have been found between quantitative data obtained by ELISA and the mouse bioassay when both were available. noaa.gov

The implementation of ELISA for screening B-type brevetoxin metabolites in shellfish flesh is also considered valuable, particularly for detecting brevetoxins not quantifiable by LC-MS/MS due to the lack of commercial standards. mdpi.com

Radioimmunoassay (RIA) Techniques

Radioimmunoassay (RIA) is another immunological technique employed for the detection and measurement of brevetoxins. researchgate.netnih.gov RIA techniques for brevetoxins are typically based on the binding of an antibody, often raised against PbTx-2 or PbTx-3, that can recognize multiple brevetoxin congeners. nih.govpsu.edupsu.edu

An early competitive RIA was developed to detect PbTx-2 and PbTx-3 with a reported detectability of 2 nM, which was later improved to approximately 1 nM. rivm.nl This technique often utilizes bovine serum albumin (BSA)-linked PbTx-3 as the complete antigen to produce antiserum. fao.orgrivm.nl

While RIA was developed before ELISA, it is currently less widely used, partly due to its more complex nature. nih.gov However, RIA has shown utility in detecting brevetoxin-like activity in various samples, including human urine and shellfish extracts. nih.gov Studies have indicated that RIA may have high sensitivity to brevetoxin metabolic products, potentially because conjugated toxins were used as immunogens for antibody production. psu.edu

In comparisons with other methods, RIA has been shown to detect a greater proportion of total brevetoxin than the receptor binding assay (RBA) in seawater. nih.govpsu.edu Relative to LC/MS values, RIA detected a notable percentage of the total brevetoxin extracted from K. brevis cultures. psu.edu

Monoclonal Antibody Production and Specificity

The production of monoclonal antibodies (mAbs) against brevetoxins is crucial for developing highly specific and sensitive immunoassays. mAbs are identical immunoglobulins directed against a specific epitope, offering a consistent alternative to polyclonal antibodies. thermofisher.com

Hybridoma technology has been used to produce cell lines that stably secrete monoclonal antibodies against specific brevetoxin analogs, such as BTX-1. nih.govdntb.gov.ua For instance, a hybridoma cell line (6C6) secreting an anti-BTX-1 mAb was obtained by fusing myeloma cells with spleen cells from immunized mice. nih.gov The resulting anti-BTX-1 mAb was identified as an IgG1 subtype and demonstrated high specificity to BTX-1 with a reported affinity of 1.06 × 10⁸ L/mol. nih.gov This anti-BTX-1 mAb has been successfully used in the development of ELISA methods and colloidal gold strips for detecting BTX-1 in samples like shellfish. nih.gov

Monoclonal antibodies offer advantages in terms of specificity and lot-to-lot consistency compared to polyclonal antibodies. thermofisher.com Recombinant rabbit monoclonal antibodies, developed using molecular cloning and pairing of specific light and heavy chain genes, provide a highly reproducible process that ensures consistent specificity and performance. thermofisher.com

The specificity of antibodies used in immunoassays is critical, as cross-reactivity with different brevetoxin congeners and metabolites can influence the results. oup.comnih.gov Affinity purification of antibodies is an important aspect of ELISA development to remove non-brevetoxin antibodies and improve sensitivity. oup.com

Biomarker Discovery and Validation

Biomarkers play a vital role in monitoring brevetoxin exposure and accumulation in marine organisms, particularly shellfish, which act as vectors for human exposure. The identification and validation of specific brevetoxin-related compounds as biomarkers provide valuable tools for assessing the extent and duration of contamination.

Identification of Brevetoxin B1 as a Biomarker of Exposure and Accumulation in Shellfish

Brevetoxins are accumulated rapidly in molluscan shellfish through filter-feeding on K. brevis cells and absorption from the surrounding water. nih.gov While shellfish themselves are not susceptible to the toxic effects of brevetoxins, they can accumulate high concentrations, leading to NSP in humans who consume them. nih.govrivm.nlfao.org

Extensive metabolism of brevetoxins occurs in shellfish, resulting in the formation of various metabolites. nih.govnoaa.gov Studies on brevetoxin metabolism and elimination in species like eastern oyster (Crassostrea virginica) and hard clam (Mercenaria sp.) have led to the identification of specific compounds that serve as biomarkers of exposure and accumulation. nih.govresearchgate.net

Among these identified biomarkers are S-desoxy BTX-B2, BTX-B2, and BTX-B1. nih.govresearchgate.net These metabolites are products of the conjugation of BTX-2 to amino acid derivatives. nih.govresearchgate.net Their comparable polarity facilitates similar conditions for sample extraction and analysis using techniques like LC-MS. nih.govresearchgate.net

BTX-B1, specifically identified as a taurine (B1682933) conjugate of BTX-B, has been found as a major metabolite in Mercenaria spp. noaa.govmdpi.com The presence and concentration of BTX-B1, along with S-desoxy BTX-B2 and BTX-B2, in shellfish tissues indicate exposure to K. brevis blooms and the accumulation of brevetoxins. nih.govresearchgate.net These biomarkers are among the most persistent metabolites detected in hard clams for several months after the dissipation of blooms. nih.gov

The identification of BTX-B1 as a biomarker is supported by studies examining brevetoxin analogs isolated from contaminated shellfish, such as cockles (Austrovenus stutchburyi) from New Zealand. fao.orgmdpi.comfao.orgfao.org

Use of Multi-Component Biomarker Panels

Given the complex metabolic profile of brevetoxins in shellfish, the use of multi-component biomarker panels provides a more comprehensive assessment of exposure and accumulation than relying on a single compound. nih.govanses.fr Panels typically include key metabolites like BTX-B1, BTX-B2, and S-desoxy BTX-B2, which are consistently found in contaminated shellfish. nih.govresearchgate.net

Analyzing the sum of concentrations of these biomarkers by methods like LC-MS has shown high correlation with composite B-type toxin values determined by ELISA and toxicity measured by mouse bioassay. nih.govresearchgate.netresearchgate.net For example, in hard clams, sunray venus clams, and oysters, strong correlation coefficients (R² values ranging from 0.93 to 0.96) have been observed between the sum of these biomarkers by LC-MS and composite B-type toxins by ELISA. researchgate.net

The use of multi-component biomarker panels, particularly in conjunction with advanced analytical techniques like LC-MS, offers a dynamic and powerful approach for monitoring brevetoxins in shellfish and supporting neurotoxic shellfish poisoning management programs. nih.gov These panels help account for the diverse range of brevetoxin metabolites present in shellfish tissues, providing a more accurate reflection of the total toxin burden and potential toxicity. anses.frmdpi.com

Challenges in Analytical Methodology

The analysis of brevetoxins, including this compound and its metabolites, presents several significant analytical challenges. While methods like LC-MS offer high specificity for detecting individual brevetoxin congeners, their application as routine monitoring tools is hindered by various factors nih.gov. The complexity of brevetoxin metabolism in shellfish, leading to numerous metabolites with diverse chemical properties, is a major obstacle in developing effective detection methods nih.gov.

Matrix Complexity in Environmental and Biological Samples

Matrix complexity in environmental and biological samples poses a considerable challenge to the extraction and analysis of brevetoxins and their metabolites nih.govpsu.edu. Samples such as shellfish tissues contain a variety of endogenous compounds that can interfere with the extraction and detection of brevetoxins nih.govpsu.edu. Optimizing sample preparation techniques to effectively extract metabolites with varying polarities and chemistries is difficult nih.gov. For instance, extracting brevetoxins from shellfish samples is challenged by the complex matrix and the varied chemical natures of the numerous metabolites present nih.gov. Studies have indicated that matrix effects can influence the results of brevetoxin analysis in shellfish samples mdpi.comresearchgate.net.

Inter-laboratory Validation and Standardization Efforts

The absence of formally validated analytical methods through inter-laboratory studies is another significant challenge in brevetoxin analysis mdpi.comnih.govifremer.fr. While some methods, such as biological assays like the mouse bioassay and cell-based assays, and biochemical methods like immunoassays, have undergone intra- and inter-laboratory studies, none have been validated according to established guidelines like ISO 5725 or AOAC Appendix D anses.frnih.gov. This lack of standardization means that currently, there are no universally standardized methods for the detection of brevetoxins anses.frnih.gov. For LC-MS/MS methods, which allow for specific detection of individual toxins, the development and inter-laboratory validation are hindered by the need for certified reference materials, which are currently lacking ifremer.freuropa.eu. Rigorous intra- and inter-laboratory validation studies are recommended to assess the reliability of analytical methods for brevetoxins and their metabolites anses.fr.

Future Research Directions and Emerging Methodological Approaches

Development of Advanced Non-Targeted Analytical Screening Methodologies

Current methods for brevetoxin (B15176840) detection often rely on targeted analysis, which is limited to identifying known compounds for which standards are available. mdpi.commdpi.com The emergence of new brevetoxin analogues and metabolites necessitates the development of advanced non-targeted analytical screening methodologies. mdpi.commdpi.com Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a promising technique for this purpose, enabling the detection and identification of a wide range of known and potentially novel brevetoxins and their transformation products in complex matrices like shellfish and water. mdpi.commdpi.comnih.govresearchgate.net Future efforts will focus on optimizing data acquisition and processing workflows for non-targeted screening, including the development of comprehensive databases of known and suspected brevetoxins and their metabolites. mdpi.comnih.gov Standardized protocols for method performance evaluation and reporting in non-targeted analysis are also crucial for ensuring data quality and comparability across studies. nontargetedanalysis.org

Mechanistic Studies of Brevetoxin B1 Degradation and Environmental Fate

Understanding the degradation pathways and environmental fate of this compound is crucial for assessing its persistence and potential risks in marine ecosystems. Brevetoxins can undergo various transformation processes, including oxidation, reduction, and hydrolysis, as well as conjugation with endogenous compounds in marine organisms. jst.go.jp The influence of environmental factors such as UV radiation, temperature, and microbial activity on brevetoxin degradation needs further investigation. Studies are needed to identify the specific enzymes and microorganisms involved in the biotransformation of this compound in different environmental compartments. oup.com Research into the adsorption and partitioning of this compound in sediments and its potential for bioaccumulation and trophic transfer within marine food webs is also essential for comprehensive risk assessment.

Q & A

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer : Acquire 2D NMR spectra (HSQC, HMBC, NOESY) in deuterated solvents (e.g., CD3OD). Compare coupling constants (J-values) and nuclear Overhauser effects (NOEs) with density functional theory (DFT)-calculated structures (e.g., B3LYP/6-31G* level) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.